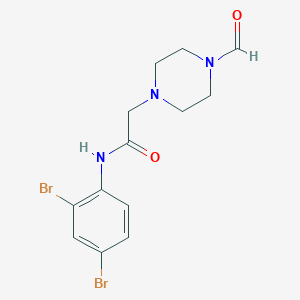
N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H15Br2N3O2 and its molecular weight is 405.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₀H₁₄Br₂N₂O
- Molecular Weight : 293.05 g/mol
- CAS Number : 1171588-97-8
- SMILES Notation : C1CN(CCN1C(=O)C2=C(C=C(C=C2Br)Br)F)C3=CC=CC=C3
The compound consists of a dibromophenyl moiety linked to a formylpiperazine through an acetamide group, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibition of PI3K has been associated with reduced cell proliferation and increased apoptosis in various cancer cell lines .
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that modifications in the piperazine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, like bromine, is known to increase the lipophilicity of the compounds, potentially enhancing their membrane permeability and antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of piperazine derivatives for their antitumor efficacy. Among them, this compound was found to exhibit potent cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against various bacterial strains. Results indicated that it possessed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 15–30 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Moderate activity against bacteria | |
| Enzyme Inhibition | Inhibits PI3K signaling pathway |
Table 2: Structural Variants and Their Activities
| Compound Name | Structure Type | Activity Type |
|---|---|---|
| This compound | Piperazine derivative | Anticancer |
| N-(2-bromophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Piperazine derivative | Antimicrobial |
Eigenschaften
IUPAC Name |
N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2N3O2/c14-10-1-2-12(11(15)7-10)16-13(20)8-17-3-5-18(9-19)6-4-17/h1-2,7,9H,3-6,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFKIPUEJWLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














